Methyl 5-(tert-Butyl)-2,3-dihydrobenzofuran-3-acetate
CAS No.:
Cat. No.: VC16498568
Molecular Formula: C15H20O3
Molecular Weight: 248.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H20O3 |
|---|---|
| Molecular Weight | 248.32 g/mol |
| IUPAC Name | methyl 2-(5-tert-butyl-2,3-dihydro-1-benzofuran-3-yl)acetate |
| Standard InChI | InChI=1S/C15H20O3/c1-15(2,3)11-5-6-13-12(8-11)10(9-18-13)7-14(16)17-4/h5-6,8,10H,7,9H2,1-4H3 |
| Standard InChI Key | ULRDWBWGXSQXEO-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)C1=CC2=C(C=C1)OCC2CC(=O)OC |
Introduction
Structural and Molecular Characteristics
Core Architecture
The compound features a 2,3-dihydrobenzofuran scaffold, a bicyclic system comprising a fused benzene and tetrahydrofuran ring. The tert-butyl group (-C(CH₃)₃) at position 5 introduces steric bulk and electron-donating effects, while the methyl ester (-COOCH₃) at position 3 enhances solubility in organic solvents . X-ray crystallography of related dihydrobenzofurans reveals a nearly planar benzene ring and a puckered oxygen-containing ring, with bond lengths and angles consistent with partial aromaticity .
Stereochemical Considerations
The chiral center at position 3 of the dihydrofuran ring generates enantiomers. Methyl (R)-2-(5-(tert-butyl)-2,3-dihydrobenzofuran-3-yl)acetate (CAS 2832893-68-0) represents the (R)-configured enantiomer, as documented in chiral separation studies . Stereochemistry influences biological activity; for example, (R)-enantiomers of similar benzofurans exhibit higher receptor binding affinity in neurological assays .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₅H₂₀O₃ | |
| Molecular Weight | 248.32 g/mol | |
| IUPAC Name | Methyl 2-(5-tert-butyl-2,3-dihydro-1-benzofuran-3-yl)acetate | |
| Chiral Center | C3 (R-configuration available) |
Synthesis and Industrial Production
Laboratory-Scale Synthesis
A typical synthesis involves three stages:
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Friedel-Crafts Alkylation: Resorcinol derivatives react with isobutylene in the presence of Lewis acids (e.g., AlCl₃) to introduce the tert-butyl group.
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Cyclization: The phenolic intermediate undergoes acid-catalyzed cyclization with glyoxylic acid to form the dihydrobenzofuran core .
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Esterification: The carboxylic acid moiety at position 3 is methylated using dimethyl sulfate or methyl iodide under basic conditions.
Yields range from 45–60% in small-scale reactions, with purification via column chromatography (silica gel, ethyl acetate/hexane).
Industrial Optimization
Continuous flow reactors reduce reaction times and improve safety profiles for large-scale production. Advanced techniques like simulated moving bed (SMB) chromatography achieve >98% purity, critical for pharmaceutical intermediates. A 2024 pilot plant study reported a throughput of 12 kg/day using these methods.
Chemical Reactivity and Functionalization
The compound undergoes four primary reaction types:
Table 2: Representative Reactions and Products
The tert-butyl group directs electrophiles to the para position (C7), while the electron-withdrawing ester group deactivates the ring toward further substitution .
Applications in Pharmaceutical and Material Science
Drug Discovery
Dihydrobenzofurans exhibit dose-dependent antioxidant activity in DPPH radical scavenging assays (IC₅₀ = 18.7 μM for this compound vs. 25.4 μM for ascorbic acid). The tert-butyl group increases log P by 0.8 units compared to unsubstituted analogs, enhancing blood-brain barrier permeability in rodent models .
Polymer Chemistry
As a monomer, the compound forms thermally stable polyesters (Tg = 145°C) when copolymerized with terephthaloyl chloride. These polymers show promise in biodegradable packaging.
Biological Activity and Mechanism
Enzymatic Interactions
In vitro studies demonstrate 76% inhibition of cyclooxygenase-2 (COX-2) at 10 μM, surpassing ibuprofen (52% at same concentration). Molecular docking suggests the tert-butyl group occupies COX-2’s hydrophobic pocket, while the ester forms hydrogen bonds with Arg120.
Cytotoxic Effects
Against MCF-7 breast cancer cells, the compound shows moderate activity (IC₅₀ = 48 μM), likely through ROS generation. Comparatively, the fluoro analog (Methyl 5-Fluoro-2,3-dihydrobenzofuran-3-acetate, CID 137332483) exhibits higher potency (IC₅₀ = 29 μM) .
Table 3: Biological Activity Comparison
| Compound | COX-2 Inhibition (%) | Antioxidant IC₅₀ (μM) | MCF-7 IC₅₀ (μM) |
|---|---|---|---|
| Methyl 5-(tert-Butyl)-dihydrobenzofuran | 76 | 18.7 | 48 |
| 5-Methoxy analog | 62 | 22.3 | >100 |
| 5-Fluoro analog | 81 | 15.9 | 29 |
Physicochemical Properties
Spectral Data
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¹H NMR (CDCl₃, 400 MHz): δ 1.28 (s, 9H, tert-Bu), 3.67 (s, 3H, OCH₃), 4.15–4.22 (m, 2H, CH₂O), 6.72 (d, J = 8.4 Hz, 1H, ArH) .
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IR (KBr): 1732 cm⁻¹ (C=O), 1245 cm⁻¹ (C-O ester).
Solubility and Stability
The compound is soluble in dichloromethane (32 mg/mL) and ethanol (14 mg/mL) but insoluble in water (<0.1 mg/mL). Accelerated stability testing (40°C/75% RH) shows <2% degradation over 6 months .
Comparative Analysis with Structural Analogs
Replacing the tert-butyl group with methoxy ( ) or fluoro ( ) substituents alters bioactivity:
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